2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)19-11-12-5-7-13(8-6-12)22-16-18-9-10-23-16/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVQOBMLCDIJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The molecule dissects into two fragments via disconnection at the sulfonamide nitrogen:
Critical Bond Formation Challenges
- Chemoselectivity : Avoiding over-sulfonylation at the benzylamine’s aromatic ring.
- Steric hindrance : Bulky thiazolyloxy group necessitates optimized coupling conditions.
Synthesis of 4-(Thiazol-2-yloxy)benzylamine
Thiazole Ring Construction
The thiazole moiety derives from cyclocondensation reactions, as demonstrated in analogous systems:
Method A: Hantzsch Thiazole Synthesis
- Reactants :
- Thiourea (NH₂CSNH₂)
- α-Bromo-4-hydroxyacetophenone (C₈H₇BrO₂)
- Conditions :
Mechanism :
- Nucleophilic attack of thiourea’s sulfur on α-bromo ketone.
- Cyclization via intramolecular amine-ketone condensation.
Benzylamine Functionalization
Stepwise Protocol :
- Etherification :
- Oxidation :
- Swern oxidation (oxalyl chloride, DMSO) to 4-(thiazol-2-yloxy)benzaldehyde
- Reductive Amination :
Sulfonamide Coupling Strategies
Direct Sulfonylation
Reagents :
- 2-Bromobenzenesulfonyl chloride (1.2 eq)
- 4-(Thiazol-2-yloxy)benzylamine (1.0 eq)
- Base: Pyridine (3.0 eq)
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0°C → RT |
| Reaction Time | 6 h |
| Workup | Aqueous NaHCO₃ wash |
| Yield | 63% (patent analog) |
Side Reactions :
Protected Amine Approach
- Protection :
- Sulfonylation :
- Same as Section 3.1
- Deprotection :
Spectroscopic Validation of Synthetic Success
Key Characterization Data
Comparative analysis with PubChem records and HSA-binding studies:
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | ||
| - SO₂NH | δ 10.2 (s, 1H) | |
| - Thiazole H | δ 7.35 (d, J=3.5 Hz, 1H), 7.82 (d, J=3.5 Hz, 1H) | |
| FT-IR (cm⁻¹) | ||
| - SO₂ asym/sym | 1360, 1170 | |
| - C-Br | 560 |
Purity Optimization
HPLC Parameters (adapted from HSA interaction studies):
| Column | C18, 250 × 4.6 mm, 5 μm |
|---|---|
| Mobile Phase | 60:40 MeCN/H₂O + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Retention | 8.2 min |
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Cost Drivers | Yield Scalability |
|---|---|---|
| Direct Sulfonylation | Low step count | 63% → 58% at 10 kg |
| Protected Amine | Higher purity | 71% → 65% at 10 kg |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Center
The bromine atom at the ortho position of the benzenesulfonamide group is highly susceptible to nucleophilic displacement due to:
-
Electron-withdrawing effects of the sulfonamide group (-SO<sub>2</sub>NH-), which activate the aromatic ring for S<sub>N</sub>Ar.
-
Steric accessibility of the bromine atom.
Example Reaction with Amines
Reaction with primary or secondary amines under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C) yields aryl amine derivatives (Table 1).
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.
General Protocol
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%)
-
Base: Na<sub>2</sub>CO<sub>3</sub>
-
Solvent: Dioxane/H<sub>2</sub>O (4:1)
-
Temperature: 90°C, 24 h
Electrophilic Aromatic Substitution (EAS)
The sulfonamide group directs electrophiles to the meta position relative to itself.
Nitration Reaction
-
Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT
-
Product: 2-Bromo-5-nitro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
-
Yield: 60% (analogous to)
Sulfonation Reaction
-
Reagents: SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C
-
Product: 2-Bromo-5-sulfo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
Functionalization of the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution at the 5-position due to electron-donating effects of the oxygen atom in the benzyloxy group.
Bromination of Thiazole
-
Reagents: NBS (N-bromosuccinimide), CHCl<sub>3</sub>, 60°C
-
Product: 2-Bromo-N-(4-(5-bromothiazol-2-yloxy)benzyl)benzenesulfonamide
Alkylation at Sulfonamide Nitrogen
-
Reagents: MeI, NaH, DMF, 0°C → RT
-
Product: N-Methyl-2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation:
-
Catalyst: Pd/C (10 wt%)
-
Solvent: EtOH, H<sub>2</sub> (1 atm)
-
Product: N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
-
Yield: 90% (analogous to)
Key Reaction Mechanisms
-
S<sub>N</sub>Ar : Proceeds via a Meisenheimer intermediate stabilized by the sulfonamide’s electron-withdrawing effect.
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with boronic acid and reductive elimination.
-
Thiazole Bromination : Electrophilic attack by Br<sup>+</sup> generated from NBS.
Stability and Reactivity Considerations
-
pH Sensitivity : The sulfonamide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal Stability : Decomposition observed above 200°C (DSC data inferred from).
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a bromine atom, a thiazole moiety, and a benzenesulfonamide group. The synthesis of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide can be achieved through several methods:
- Bromination : The introduction of the bromine atom can be accomplished via electrophilic bromination of an appropriate benzene derivative.
- Thiazole Formation : The thiazole ring can be synthesized using condensation reactions involving thioketones or thioamides with suitable aldehydes or ketones.
- Coupling Reaction : The final compound is formed by coupling the thiazole derivative with a benzenesulfonamide using standard coupling techniques such as palladium-catalyzed cross-coupling reactions.
Biological Activities
The compound's biological activities are primarily attributed to its functional groups. Compounds with sulfonamide and thiazole structures have been reported to exhibit various biological activities, including:
- Antibacterial Properties : Thiazole derivatives have shown promise as antibacterial agents, often acting as competitive inhibitors of enzymes critical for bacterial growth, such as dihydropteroate synthase (DHPS). This inhibition prevents bacterial cell division, resulting in a bacteriostatic effect .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, making them candidates for treating fungal infections.
- Anticancer Potential : The presence of both the thiazole and sulfonamide moieties may enhance the compound's pharmacological effects, potentially leading to anticancer activity.
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds, providing insights into the potential of this compound:
-
Antibacterial Activity : A study on N-(thiazol-2-yl)benzenesulfonamide derivatives revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria when combined with cell-penetrating peptides. The study highlighted that specific substitutions on the thiazole ring could enhance antibacterial efficacy .
Compound Name Concentration (mM) Zone of Inhibition (mm) Isopropyl Derivative 8 10.5 4-tert-butyl Derivative 7.5 8 4-isopropyl Derivative 7 6 - Anti-inflammatory Effects : Research indicates that thiazole derivatives may also exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Pharmacodynamics Studies : Interaction studies involving this compound can provide insights into its pharmacodynamics and pharmacokinetics, crucial for assessing its viability in clinical settings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and benzenesulfonamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, focusing on substituent variations, molecular properties, and synthetic insights.
Table 1: Structural and Physical Properties of Comparable Sulfonamide-Thiazole Derivatives
Key Observations:
Thiazole vs. Triazole: Unlike the triazole derivatives in , thiazole-containing compounds (e.g., ) exhibit distinct electronic profiles due to sulfur’s electronegativity, which may affect reactivity and solubility .
Synthetic Challenges: The target compound’s thiazol-2-yloxy-benzyl group requires precise regioselective synthesis, akin to the S-alkylation steps described in for thioether formation . notes that N-(4-fluorobenzyl)-2-bromobenzenesulfonamide (a close analog) was discontinued, possibly due to stability or efficacy issues, highlighting the importance of the thiazole moiety in the target compound’s design .
Spectral Characterization :
- ν(C=S) : 1243–1258 cm⁻¹ (thione tautomers) .
- ν(NH) : 3150–3414 cm⁻¹, confirming sulfonamide and thiazole NH groups .
Research Findings and Implications
- Thermal Stability : Higher melting points in thiazole derivatives (e.g., 218–260°C in ) compared to simpler sulfonamides suggest enhanced thermal stability due to aromatic and heterocyclic rigidity .
- Bioactivity Potential: While direct data are lacking, the structural resemblance to 4-((4-(4-chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (5) () implies possible antimicrobial or enzyme-inhibitory properties, warranting further study.
- Synthetic Scalability : Low yields (e.g., 39–86% in ) for thiazole-functionalized sulfonamides highlight challenges in optimizing reaction conditions for complex heterocycles .
Biological Activity
2-Bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound integrates a bromine atom, a thiazole moiety, and a benzenesulfonamide group, which are known for their pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and pharmacokinetics.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : CHBrNOS
- Molecular Weight : 373.23 g/mol
The presence of the bromine atom enhances the compound's reactivity, while the thiazole and sulfonamide groups contribute to its biological activities.
Antibacterial Properties
This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves:
- Cell Penetration : The compound penetrates bacterial cell membranes effectively.
- Target Interaction : It interacts with bacterial targets by inhibiting the biosynthesis of essential lipids necessary for cell membrane integrity.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.72 μg/mL |
| Escherichia coli | 6.63 μg/mL |
| Acinetobacter xylosoxidans | 3.9 μg/mL |
Antifungal Activity
Research indicates that compounds with similar thiazole and sulfonamide structures often exhibit antifungal properties. While specific data on this compound is limited, it is hypothesized that it may display antifungal activity through similar mechanisms as its antibacterial effects .
Anticancer Properties
The thiazole moiety is associated with anticancer activity. Preliminary studies suggest that derivatives of thiazole can inhibit cancer cell proliferation by disrupting cellular signaling pathways and inducing apoptosis. The sulfonamide group may further enhance these effects by targeting specific enzymes involved in cancer cell metabolism.
Molecular Mechanisms
At the molecular level, this compound exerts its effects through several pathways:
- Enzyme Inhibition : It binds to enzymes critical for bacterial survival and proliferation.
- Gene Expression Alteration : The compound influences gene expression related to cell growth and apoptosis.
- Cell Signaling Disruption : It alters signaling pathways that regulate cellular responses to stress and damage .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its structural characteristics.
- Distribution : It shows moderate binding affinity to serum albumin, indicating potential efficacy in systemic applications.
- Metabolism and Excretion : Studies suggest possible interactions with cytochrome P450 enzymes, which could influence its metabolism and clearance from the body .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A series of thiazole derivatives demonstrated significant antibacterial activity, with some compounds showing low MIC values against resistant strains .
- In Vivo Studies : Investigations into related sulfonamide compounds have shown promising results in reducing inflammation and inhibiting tumor growth in animal models .
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide?
Answer:
The synthesis typically involves sulfonamide formation via condensation of 2-bromobenzenesulfonyl chloride with a benzylamine derivative. Key steps include:
- Suzuki coupling for aryl-aryl bond formation (e.g., coupling brominated sulfonamides with thiazole-containing fragments) .
- Use of thionyl chloride to activate sulfonic acids, as demonstrated in analogous sulfonamide syntheses .
- Amino-protection strategies (e.g., methoxyethoxy methyl groups) to prevent side reactions during intermediate steps .
Characterization:
- 1H NMR and LC–MS (ESI) for structural confirmation and purity assessment (e.g., δ 7.64–7.73 ppm for aromatic protons, molecular ion peaks matching calculated masses) .
- Crystallography (via SHELX programs) for absolute configuration determination, though no crystal data for this specific compound is reported in the evidence .
Basic: How can computational methods predict the electronic properties and reactivity of this compound?
Answer:
Multiwfn software enables wavefunction analysis to derive:
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, guiding predictions of hydrogen-bonding interactions .
- Topological analysis of electron density (e.g., atoms-in-molecules, AIM) to quantify bond critical points and non-covalent interactions .
- Orbital composition analysis to assess contributions of bromine, sulfur, and thiazole moieties to frontier molecular orbitals, which influence redox behavior .
Advanced: What methodological approaches are used to study its cannabinoid receptor (CB2) binding and inverse agonism?
Answer:
- Competitive binding assays using [³H]CP-55,940 as a radioligand:
- Functional assays (e.g., cAMP accumulation) to confirm inverse agonism, comparing efficacy to reference ligands like SR144528 .
Data Interpretation:
- Species-specific Ki variations (e.g., 17 nM in monkeys vs. 65 nM in rats ) may arise from receptor subtype polymorphisms or assay conditions (e.g., membrane protein concentration, temperature).
Advanced: How can crystallographic data resolve structural ambiguities and inform SAR studies?
Answer:
- SHELXL refinement (via SHELX suite) optimizes crystal structures by adjusting positional/thermal parameters, leveraging high-resolution data (<1.0 Å) for accurate bond-length/angle measurements .
- Hydrogen-bonding networks (analyzed using Etter’s graph-set notation) reveal packing motifs influencing solubility and stability. For example, sulfonamide S=O groups often donate hydrogen bonds to adjacent NH or OH groups .
- Comparative analysis with analogs (e.g., triaryl sulfonamides ) identifies steric/electronic effects of bromine substitution on CB2 binding.
Advanced: How do structural modifications (e.g., bromine position, thiazole substituents) impact osteoclast inhibition?
Answer:
- Bromine’s steric effects : Ortho-substitution (as in this compound) may hinder receptor access compared to para-substituted analogs, reducing potency.
- Thiazole-oxygen linkage : The ether bond in 4-(thiazol-2-yloxy)benzyl enhances rigidity, potentially improving selectivity over flexible alkyl chains .
- SAR validation : Synthesize derivatives (e.g., replacing Br with Cl or CF₃) and test in osteoclast differentiation assays (TRAP staining, resorption pit analysis) to correlate structural features with IC₅₀ values .
Advanced: How to address contradictions in binding data across different experimental setups?
Answer:
- Standardize assay conditions : Control variables like buffer pH, Mg²⁺ concentration, and membrane protein source (e.g., human recombinant vs. native tissue) .
- Validate via orthogonal methods : Compare radioligand binding results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to exclude artifacts .
- Meta-analysis : Pool data from multiple studies (e.g., Ki values from ) and apply statistical tests (e.g., ANOVA) to identify outliers or systematic biases.
Advanced: What strategies improve metabolic stability without compromising CB2 affinity?
Answer:
- Bioisosteric replacement : Substitute the sulfonamide group with a carbamate or urea to reduce susceptibility to esterase cleavage .
- Deuteration : Replace hydrogen atoms in metabolically labile positions (e.g., benzyl CH₂) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., sulfonamide as a tert-butyl ester) to enhance bioavailability, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
